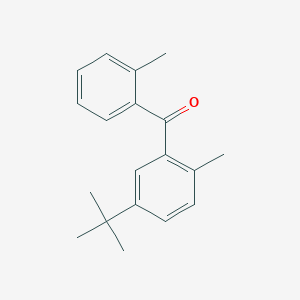

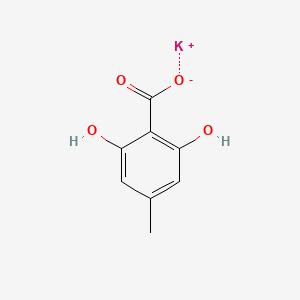

3,4'-Difluoro-2'-methylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

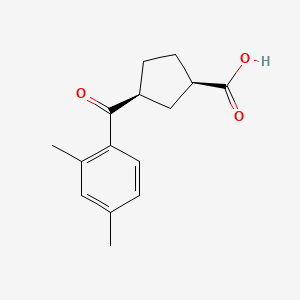

“3,4’-Difluoro-2’-methylbenzophenone” is a chemical compound that belongs to the category of benzoic acid derivatives. It has a molecular weight of 232.23 .

Molecular Structure Analysis

The IUPAC name for this compound is (4-fluoro-2-methylphenyl)(3-fluorophenyl)methanone . The InChI code for this compound is 1S/C14H10F2O/c1-9-7-12(16)5-6-13(9)14(17)10-3-2-4-11(15)8-10/h2-8H,1H3 .Physical And Chemical Properties Analysis

The physical form of “3,4’-Difluoro-2’-methylbenzophenone” is a colorless oil . The molecular weight of the compound is 232.23 .Applications De Recherche Scientifique

Photophysical Behavior Characterization

- Photophysical Behavior of DFHBI Derivatives : The study of (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) derivatives revealed their weak fluorescence in liquid solvents, which is significantly enhanced when photoisomerization is impeded. These derivatives, when binding to the Spinach aptamer (a small RNA molecule), demonstrate a complex photophysical behavior highly sensitive to solvent-specific interactions and the pH of the medium (Santra et al., 2019).

Synthesis and Structure Analysis

Synthesis of Sesamol p-Perfluorononenebenzonate : Research into the synthesis of 3,4-Methylenedioxyphenol p-perfluorononenebenzonate from p-perfluorononenebenzoyl chloride and 3,4-methylenedioxy-phenol explores the effects of catalysts, reaction temperature, time, and the ratio of reactants on esterification, providing insights into the compound's synthesis and characterization (Zhao Li-jun, 2012).

Synthesis and Crystal Structure of Diflunisal Carboxamides : A study on diflunisal carboxamides, synthesized from diflunisal via amidation and esterification, showcases their crystal structure and molecular packing stabilized by intermolecular hydrogen bonds. This offers a structural insight into these compounds and their potential applications (Guang-xiang Zhong et al., 2010).

Synthesis of Laterally Methoxy Ester Liquid Crystals : The research on the synthesis of 3,4-Difluoro-2-methoxyphenol from 3,4-difluoro-2-methoxybromobenzene and its subsequent transformation into ester liquid crystal compounds provides insights into the structural confirmation and phase transition temperature measurements of liquid crystal compounds (Yang Zeng-jia, 2008).

Photoreactions and Optical Properties

A Microfluidic Photoreactor's Performance : The use of a tailored microfluidic photoreactor (MFP) for light-driven reactions of 2-methylbenzophenones (2-MBPs) demonstrates improved yields and reaction rates. The research highlights the conversion of coumarins into 4-benzylated chromanones, bypassing their photo-dimerisation end-reaction (Mateos et al., 2018).

Optical Properties of Difluorophenylazophenyl Benzoates Liquid Crystal : A study on the orientation effect of two laterally fluorine atoms on the optical properties of difluoro substituted-4-(2'-(or 3'-) fluorophenylazo)-2-(or3-) fluoro phenyl-4″-dodecyloxybenzoates thermotropic liquid crystals explores their absorption, transmission, phase transition temperature, and refractive indices. This research provides valuable information on the impact of fluorine orientation on the optical properties of these liquid crystals (A. A. Zaki et al., 2018).

Propriétés

IUPAC Name |

(4-fluoro-2-methylphenyl)-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-7-12(16)5-6-13(9)14(17)10-3-2-4-11(15)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGYDOYTFVLEJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641444 |

Source

|

| Record name | (4-Fluoro-2-methylphenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4'-Difluoro-2'-methylbenzophenone | |

CAS RN |

746651-91-2 |

Source

|

| Record name | (4-Fluoro-2-methylphenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.